Methyl 4-amino-2-cyanobenzoate
Overview
Description
“Methyl 4-amino-2-cyanobenzoate (MACB)” is a chemical compound that belongs to the class of cyano-containing benzoates. It is a white crystalline solid that is commonly used in the fields of medicinal chemistry and pharmaceuticals. It is used in the synthesis of guanidine alkaloids .
Molecular Structure Analysis
The molecular formula of MACB is C9H8N2O2 . The InChI code is 1S/C9H8N2O2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,11H2,1H3 .Physical And Chemical Properties Analysis
MACB is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at a temperature below -20°C .Scientific Research Applications
Synthesis of Tetrahydrobenzo[b]pyran and Pyrano[2,3-c]pyrazole Derivatives
Methyl 4-amino-2-cyanobenzoate plays a role in the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. These compounds are synthesized using a heterogeneous catalyst involving various aldehydes, malononitrile, and 1,3-dicarbonyl compounds. This synthesis demonstrates the usefulness of Methyl 4-amino-2-cyanobenzoate in organic chemistry and catalysis research (Maleki & Ashrafi, 2014).
Development of Antitumor and Antifilarial Agents
Research has been conducted to develop antitumor and antifilarial agents using derivatives of Methyl 4-amino-2-cyanobenzoate. These derivatives have shown significant in vivo antifilarial activity and in vitro antitumor properties, indicating the potential of Methyl 4-amino-2-cyanobenzoate in medicinal chemistry (Kumar et al., 1993).
Preclinical Evaluation of Antitumor Benzothiazoles
In the field of cancer research, Methyl 4-amino-2-cyanobenzoate derivatives have been evaluated for their antitumor properties. These studies involve the investigation of amino acid prodrugs of novel antitumor benzothiazoles, highlighting its significance in developing new cancer therapies (Bradshaw et al., 2002).
Corrosion Inhibition
Methyl 4-amino-2-cyanobenzoate is also studied for its application in corrosion inhibition. This involves its use as an inhibitor for mild steel in corrosive environments, demonstrating its industrial and materials science applications (Yüce et al., 2014).
Synthesis of Other Chemical Compounds
This compound is also used in the synthesis of various chemical compounds like 2,4-disubstituted thiazoles and selenazoles with potential applications in pharmaceuticals and materials science (Yurttaş et al., 2022).
Role in Modeling Tyrosinase Activity
It has been involved in studies to model the activity of the enzyme tyrosinase, which is crucial in understanding biochemical processes related to melanin synthesis and enzymatic browning (Casella et al., 1996).
Safety And Hazards
properties
IUPAC Name |
methyl 4-amino-2-cyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXNORSXWRMRPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256886 | |
Record name | Benzoic acid, 4-amino-2-cyano-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-2-cyanobenzoate | |
CAS RN |
1628431-65-1 | |
Record name | Benzoic acid, 4-amino-2-cyano-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1628431-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-amino-2-cyano-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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